molecular formula C18H17FN2O3S B3399360 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide CAS No. 1040637-86-2

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide

Cat. No. B3399360
CAS RN: 1040637-86-2
M. Wt: 360.4 g/mol
InChI Key: WCNDMZHCLQRNDB-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CPI-0610 and is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide involves the inhibition of BET proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. The inhibition of BET proteins by compounds such as CPI-0610 disrupts this process and may lead to changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide have been studied in vitro and in vivo. In vitro studies have shown that CPI-0610 inhibits the growth of several cancer cell lines, including multiple myeloma, acute myeloid leukemia, and prostate cancer. In vivo studies have shown that CPI-0610 inhibits tumor growth and prolongs survival in mouse models of multiple myeloma and acute myeloid leukemia.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide in lab experiments include its specificity for BET proteins and its potential therapeutic applications in diseases such as cancer. However, the limitations of using CPI-0610 include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide. These include:
1. Further studies to understand the mechanism of action of CPI-0610 and its potential side effects.
2. Clinical trials to test the efficacy and safety of CPI-0610 in patients with cancer and other diseases.
3. The development of new compounds that target BET proteins and have improved efficacy and safety profiles.
4. The study of the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, and the potential therapeutic applications of BET protein inhibitors in these diseases.
In conclusion, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound inhibits BET proteins and may have therapeutic potential in diseases such as cancer. Further studies are needed to fully understand its mechanism of action and potential side effects, and to develop new compounds with improved efficacy and safety profiles.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide has been studied for its potential applications in scientific research. Specifically, this compound has been shown to inhibit BET proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in several diseases, including cancer, inflammation, and cardiovascular disease. Therefore, the inhibition of BET proteins by compounds such as CPI-0610 may have therapeutic potential in these diseases.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S/c19-14-2-1-3-16(10-14)25(23,24)20-15-7-6-12-8-9-21(17(12)11-15)18(22)13-4-5-13/h1-3,6-7,10-11,13,20H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNDMZHCLQRNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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